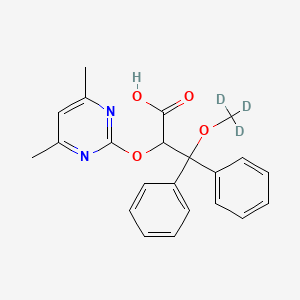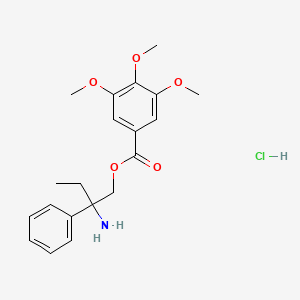
N,N-Didesmethyl Trimebutine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didesmethyl Trimebutine Hydrochloride (N,N-DTMBH) is an organic compound with a molecular weight of 564.3 g/mol. It is a derivative of trimebutine and is used in research to study the effects of trimebutine on the body. In particular, it is used to investigate the biochemical and physiological effects of trimebutine, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Taste Masking and Sustained-Release Formulations
Research has explored the use of trimebutine in developing formulations that mask its bitter taste and offer sustained-release characteristics. An artificial taste sensor was utilized to evaluate these properties in various trimebutine formulations, demonstrating the potential for improving patient compliance through taste-masking technologies. This approach could be beneficial in the development of pediatric or geriatric formulations where taste and controlled drug release are critical considerations Hashimoto et al., 2006.
Modulation of Gastrointestinal Motility
Trimebutine has been identified as a modulator of gastrointestinal (GI) motility, showing potential in treating both hypermotility and hypomotility disorders of the GI tract, such as irritable bowel syndrome (IBS). Its dual effects on colonic motility suggest its utility in developing new prokinetic agents, with further studies recommended to understand its impact on the interstitial cells of Cajal, the pacemakers in GI muscles Lee & Kim, 2011.
Analytical Method Development for Drug Quantification
Innovative analytical methods have been developed for the quantification of trimebutine and its metabolites in human plasma and pharmaceutical preparations. These methods, which include conductometric determination and LC-MS/MS techniques, offer precise, sensitive, and accurate tools for drug analysis. Such advancements are crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies Elqudaby et al., 2013; Montpetit et al., 2015.
Pharmacokinetic and Bioequivalence Studies
Pharmacokinetic and bioequivalence studies of trimebutine formulations have been conducted, providing valuable information on the drug's absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for the development of generic formulations, ensuring therapeutic equivalence to the original product Jhee et al., 2007.
Potential Antitumor Activity
Emerging research suggests trimebutine's potential as an anti-tumor agent, particularly in the treatment of gliomas, the most common primary brain tumors. Studies indicate that trimebutine can significantly inhibit cell viability, migration, and induce apoptosis in glioma cells. These findings open new avenues for trimebutine's application beyond its traditional use, highlighting its potential in oncology Fan et al., 2018.
Eigenschaften
IUPAC Name |
(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKRVDGVOIZAKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724577 |
Source


|
| Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Didesmethyl Trimebutine Hydrochloride | |
CAS RN |
84333-60-8 |
Source


|
| Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

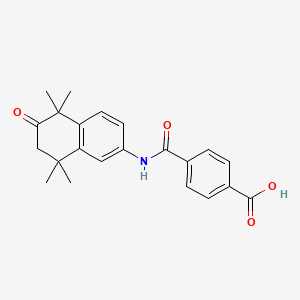
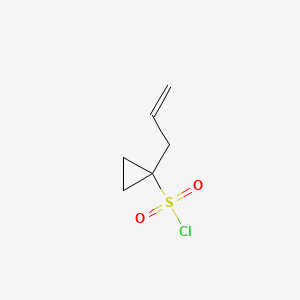
![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)
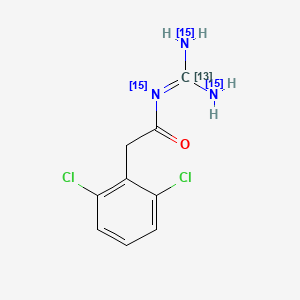

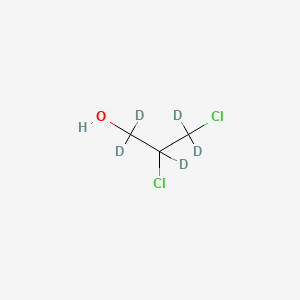
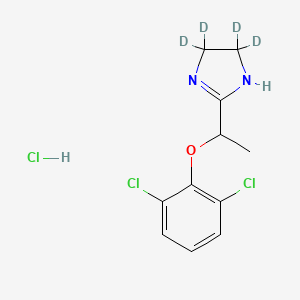
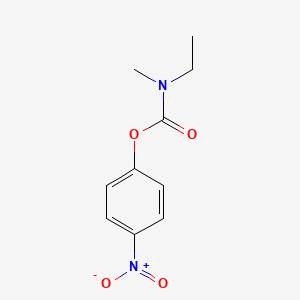
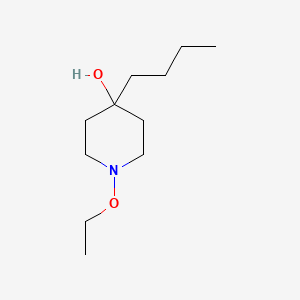
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)
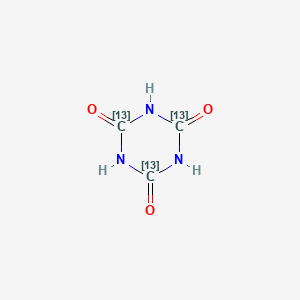
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
